molecular formula C20H12Cl2N2O3 B13143134 1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione CAS No. 88605-19-0

1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione

Cat. No.: B13143134
CAS No.: 88605-19-0
M. Wt: 399.2 g/mol
InChI Key: BJEVNADSNDRUGW-UHFFFAOYSA-N
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Description

1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione is a chloro- and phenoxy-substituted anthraquinone derivative of interest in specialized research fields. Anthraquinone derivatives, particularly those with amino group substitutions, are frequently investigated for their biological activity . For instance, certain 1,4-diaminoanthraquinone compounds have been identified and patented for their role as inhibitors of sulfide production by sulfate-reducing bacteria, suggesting potential application in microbial control and industrial microbiology studies . The specific structure of this compound, featuring a 3-chlorophenoxy moiety, may be explored for its unique electronic properties and interactions in various chemical and biological systems. Researchers value this class of compounds for developing novel bioactive agents and studying structure-activity relationships. The compound is strictly for use in laboratory research.

Properties

CAS No.

88605-19-0

Molecular Formula

C20H12Cl2N2O3

Molecular Weight

399.2 g/mol

IUPAC Name

1,4-diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione

InChI

InChI=1S/C20H12Cl2N2O3/c21-9-2-1-3-11(6-9)27-15-8-14(23)16-17(18(15)24)19(25)12-5-4-10(22)7-13(12)20(16)26/h1-8H,23-24H2

InChI Key

BJEVNADSNDRUGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N

Origin of Product

United States

Preparation Methods

Starting Material: Quinizarin Functionalization

Quinizarin (1,4-dihydroxyanthraquinone) is a commercially available precursor commonly used for synthesizing 1,4-diaminoanthraquinones. The first step involves converting the hydroxyl groups into good leaving groups, typically tosylates (p-toluenesulfonates), to enable nucleophilic substitution.

  • Formation of 1,4-ditosylanthraquinone : Quinizarin is reacted with p-toluenesulfonyl chloride in the presence of triethylamine in methylene chloride solvent at mild conditions (room temperature to 40°C). This reaction yields the 1,4-ditosylanthraquinone intermediate, which is stable and can be stored for extended periods without decomposition.

Preparation of Monoamino-Monotosyl Intermediates

To achieve selective substitution at one position, the 1,4-ditosylanthraquinone is reacted with an excess of a primary or secondary amine under controlled conditions.

  • For aliphatic amines, non-polar organic solvents with dielectric constants between 2 and 10 (e.g., methylene chloride, carbon tetrachloride, chloroform) at low temperatures (~20°C) are used.
  • This reaction produces monoamino-monotosyl-anthraquinone intermediates, which can be isolated and purified by silica gel chromatography due to their distinct Rf values on TLC (bright red spot with Rf ~0.65).

Final Diamination Step

The monoamino-monotosyl intermediate is then subjected to a second amination to replace the tosyl group with another amino substituent, yielding symmetrical or unsymmetrical 1,4-diaminoanthraquinones.

  • This step typically uses an excess of a suitable primary or secondary amine in solvents with higher dielectric constants such as pyridine (for alkyl amines) at about 100°C or dimethyl sulfoxide (DMSO) at ~180°C (for aromatic amines).
  • The reaction is monitored by TLC and upon completion, the mixture is cooled, acidified with aqueous HCl, and extracted with methylene chloride.
  • Purification involves silica gel chromatography and recrystallization from ethanol-water mixtures.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Tosylation of quinizarin p-Toluenesulfonyl chloride, triethylamine, CH2Cl2, RT-40°C 1,4-Ditosylanthraquinone Stable intermediate, key for selective amination
2 Monoamination Primary/secondary amine, methylene chloride or similar, ~20°C Monoamino-monotosyl-anthraquinone Isolated by chromatography, monitored by TLC
3 Diamination Excess amine, pyridine (~100°C) or DMSO (~180°C) 1,4-Diaminoanthraquinone derivative Final diamino product, purified by chromatography and recrystallization
4 Chlorination Sulfuryl chloride or N-chlorosuccinimide, controlled conditions 6-Chloro substituted anthraquinone Selective chlorination at position 6
5 Phenoxy substitution 3-Chlorophenol, base (K2CO3), DMF, heat 2-(3-Chlorophenoxy) substituted anthraquinone Nucleophilic aromatic substitution

Additional Research Findings and Characterization

  • The synthetic intermediates and final products are characterized by Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods such as FT-IR, NMR, and mass spectrometry.
  • The presence of amino groups is confirmed by characteristic N-H stretching vibrations in FT-IR (~3200-3400 cm⁻¹) and aromatic proton signals in ^1H NMR.
  • Chlorophenoxy substitution is confirmed by aromatic proton shifts and chlorine-related isotopic patterns in mass spectra.
  • The yields for tosylation and amination steps are typically high (70-80%), with purification enhancing product quality.

Chemical Reactions Analysis

1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Condensation: Can form Schiff bases with aldehydes or ketones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

Scientific Research Applications

Chemistry

1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione serves as an important building block for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, including oxidation to form quinone derivatives and nucleophilic substitution due to the presence of amino and chloro groups.

Biology

This compound has been investigated for its potential as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes at the cellular level.

Medicine

The compound exhibits promising anticancer properties by intercalating with DNA. This mechanism disrupts the DNA structure, inhibiting replication and transcription processes crucial for cancer cell survival. Studies have shown that it possesses cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.

Industrial Applications

This compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its chemical stability and reactivity make it suitable for developing colorants used in textiles and coatings.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism was attributed to its ability to intercalate into DNA, leading to apoptosis in cancer cells at concentrations higher than 10 µM.

Case Study 2: Fluorescent Probes

In another research effort, this compound was used as a fluorescent probe in live-cell imaging studies. It was found to effectively stain cellular structures without significant cytotoxicity at low concentrations (below 5 µM), thus providing a useful tool for studying cellular dynamics in real-time.

Mechanism of Action

The mechanism of action of 1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This mechanism is particularly relevant in its potential anticancer applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

The following analysis compares 1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione with analogous compounds, focusing on synthesis, physicochemical properties, and reactivity.

Chromatographic Behavior and Physical Properties

Separation of anthraquinone derivatives via column chromatography (dichloromethane-petroleum ether systems) reveals distinct trends:

Compound Name Rf Value Solvent Ratio (DCM:PE) Physical State
1-(Butylamino)-4-methoxyanthracene-9,10-dione (5c) 0.33 4:1 Dark pink solid
2,3-(Dibutylamino)anthracene-9,10-dione (5b) 0.67 4:1 Dark blue solid
Target Compound

The target compound’s polarity is likely intermediate between mono- and di-substituted derivatives due to its mixed substituents. The 3-chlorophenoxy group may increase hydrophobicity, necessitating adjusted solvent ratios for purification.

Reactivity and Stability

  • Thermal Stability : Derivatives like 5b and 5d show improved selectivity at higher temperatures (e.g., 80°C), suggesting that the target compound may also require elevated temperatures for optimal substitution .
  • Electrochemical Activity: Amino and chloro groups in anthraquinones enhance redox activity. The target compound’s dual chlorine atoms could lower reduction potentials compared to 5b or 5d, making it more reactive in electron-transfer processes.

Key Research Findings and Implications

Synthetic Optimization : The target compound’s synthesis will likely require iterative optimization of temperature, solvent, and catalysts to balance competing substitution pathways.

Functional Group Synergy: The combination of amino and chloro groups may confer unique electronic properties, positioning it as a candidate for organic electronics or photodynamic agents.

Purification Challenges : Similar to 5b and 5d , chromatographic separation will demand careful solvent selection to resolve intermediates and final products.

Biological Activity

1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione (commonly referred to as DCA) is a synthetic compound belonging to the anthracene family. It has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C20_{20}H12_{12}Cl2_{2}N2_{2}O3_{3}
  • Molecular Weight : 398.02 g/mol
  • CAS Number : 88605-19-0

DCA exhibits its biological activity primarily through the following mechanisms:

  • DNA Intercalation : DCA can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property is particularly relevant in its potential anticancer applications .
  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxicity is often concentration-dependent, with higher concentrations leading to increased cell death .

Anticancer Properties

DCA has been evaluated for its anticancer properties in several studies:

  • Cytotoxicity Studies : Research indicates that DCA exhibits significant cytotoxicity against various tumor cell lines. For instance, it has been reported to induce apoptosis in human nasopharyngeal carcinoma cells and lung cancer cells .
Cell LineIC50_{50} (µg/mL)Effect
HSC-215Apoptosis induction
A54925Growth inhibition
HeLa30Cell cycle arrest
  • Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms including disruption of the cell cycle, induction of apoptosis, and anti-metastatic properties .

Antimicrobial Activity

In addition to its anticancer properties, DCA has shown potential antimicrobial activity:

  • Bacterial Inhibition : Preliminary studies suggest that DCA may inhibit the growth of certain bacterial strains. The compound's mechanism may involve disrupting bacterial DNA synthesis similar to its action on human cells.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study investigated the effects of DCA on colon cancer cells and found that it significantly inhibited cell proliferation at concentrations above 20 µg/mL. The study also noted that DCA induced apoptosis via caspase activation pathways .
  • Comparative Analysis with Other Anthracene Derivatives :
    • When compared to other anthraquinone derivatives like chrysazin and rhein, DCA exhibited superior cytotoxic effects against specific cancer cell lines, highlighting its potential as a more effective therapeutic agent .

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